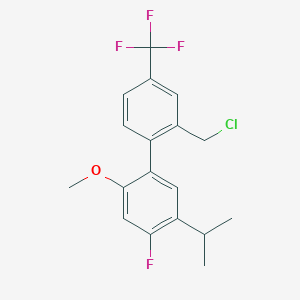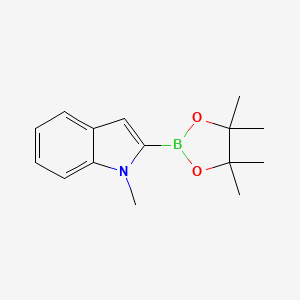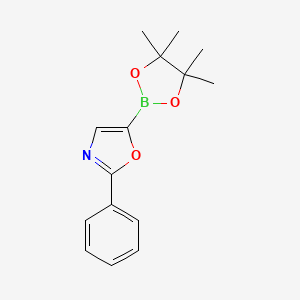
聚己内酰胺
描述
Policapram, also known as Nylon-6, is a synthetic polymer widely used in various applications due to its excellent mechanical properties, chemical resistance, and versatility. It is a type of polyamide, which is a class of polymers characterized by the presence of amide groups in their molecular structure. Policapram is known for its high tensile strength, elasticity, and resistance to abrasion and chemicals, making it a popular choice in the textile, automotive, and packaging industries .
科学研究应用
Policapram has numerous applications in scientific research due to its unique properties. In chemistry, it is used as a model polymer for studying polymerization mechanisms and degradation processes. In biology, Policapram fibers are used as scaffolds for tissue engineering and as sutures in surgical procedures. In medicine, it is used in the development of drug delivery systems and as a component in medical devices. In industry, Policapram is used in the production of textiles, automotive parts, and packaging materials.
作用机制
Target of Action
Policapram, also known as Polycaprolactone (PCL), is a type of polymer Instead, it is often used in the field of biomedical engineering, such as in the creation of scaffolds for tissue engineering, due to its biocompatibility and biodegradability .
Mode of Action
As a polymer, Policapram’s mode of action is primarily physical rather than biochemical. It provides a structural framework that can support cell growth and tissue development . When used in drug delivery systems, it can control the release rate of the encapsulated drug, thereby modulating the drug’s interaction with its biological targets .
Pharmacokinetics
The pharmacokinetics of Policapram primarily involve its degradation rate in the body. The rate of degradation can be influenced by several factors, including its molecular weight and crystallinity. The degradation products of Policapram are biocompatible and can be metabolized by the body .
Result of Action
The primary result of Policapram’s action is the provision of a supportive structure for cell growth and tissue development. In drug delivery applications, it can control the release rate of the encapsulated drug, potentially enhancing the drug’s efficacy and reducing its side effects .
Action Environment
The action of Policapram can be influenced by various environmental factors. For instance, in tissue engineering applications, factors such as the presence of growth factors, the type of cells, and the physical and chemical properties of the scaffold can influence cell growth and tissue development . In drug delivery applications, factors such as the pH and temperature can influence the release rate of the encapsulated drug .
生化分析
Biochemical Properties
Policapram plays a significant role in biochemical reactions due to its chemical structure and properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, Policapram can interact with lipophilic substances, making it an excellent choice for sebum control in cosmetic applications . Its structure allows it to form a uniform, non-occlusive layer on the skin, facilitating the controlled release of active ingredients . Additionally, Policapram’s inert nature ensures that it does not interfere with routine physiological exchanges between the skin and the environment .
Cellular Effects
Policapram influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Policapram’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting signal transduction pathways . Furthermore, its presence in the cellular environment can modulate gene expression related to stress responses and metabolic processes . These effects highlight the importance of understanding Policapram’s role in cellular biology.
Molecular Mechanism
At the molecular level, Policapram exerts its effects through specific binding interactions with biomolecules. It can bind to proteins and enzymes, influencing their activity and stability . For instance, Policapram’s interaction with enzymes involved in lipid metabolism can lead to enzyme inhibition or activation, depending on the context . Additionally, Policapram can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms underpin the diverse effects of Policapram on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Policapram can change over time. Studies have shown that Policapram is relatively stable, but its degradation products can influence cellular functions . Over extended periods, Policapram’s presence can lead to alterations in cellular homeostasis and metabolic activities . Understanding these temporal effects is crucial for evaluating the long-term safety and efficacy of Policapram in various applications.
Dosage Effects in Animal Models
The effects of Policapram vary with different dosages in animal models. At low doses, Policapram may exhibit beneficial effects, such as enhanced wound healing and reduced inflammation . At higher doses, Policapram can induce toxic effects, including cellular stress and tissue damage . These dosage-dependent effects underscore the importance of optimizing Policapram’s concentration for specific applications to minimize adverse outcomes.
Metabolic Pathways
Policapram is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For example, Policapram can be metabolized by enzymes involved in lipid and protein metabolism . Its presence can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is vital for predicting Policapram’s impact on cellular functions and health.
Transport and Distribution
Policapram’s transport and distribution within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, Policapram can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for determining Policapram’s bioavailability and efficacy.
Subcellular Localization
Policapram’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects . The localization of Policapram within these subcellular structures can impact its activity and function, highlighting the importance of understanding its intracellular dynamics .
准备方法
Synthetic Routes and Reaction Conditions: Policapram is primarily synthesized through the ring-opening polymerization of caprolactam, a cyclic amide. The polymerization process involves heating caprolactam in the presence of a catalyst, such as water or an acid, to initiate the ring-opening reaction. The reaction is typically carried out at temperatures ranging from 250°C to 270°C under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of Policapram involves a continuous polymerization process. Caprolactam is first melted and then polymerized in a reactor under controlled conditions. The resulting polymer is extruded, cooled, and pelletized for further processing. The polymer can be spun into fibers, molded into various shapes, or used as a raw material for other applications .
化学反应分析
Types of Reactions: Policapram undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. Hydrolysis occurs when the polymer is exposed to water or moisture, leading to the breakdown of amide bonds and the formation of caprolactam and other degradation products. Oxidation reactions can occur in the presence of oxygen, leading to the formation of carbonyl and carboxyl groups on the polymer chain .
Common Reagents and Conditions:
Hydrolysis: Water or acidic solutions at elevated temperatures.
Oxidation: Exposure to oxygen or oxidizing agents at high temperatures.
Thermal Degradation: High temperatures in the absence of oxygen.
Major Products Formed:
Hydrolysis: Caprolactam and other low molecular weight compounds.
Oxidation: Carbonyl and carboxyl groups on the polymer chain.
Thermal Degradation: Various volatile compounds and char.
相似化合物的比较
- Nylon-6,6
- Nylon-12
- Polyamide-11
- Polyamide-6,10
Policapram’s unique combination of properties makes it a versatile and valuable material in various fields of research and industry.
属性
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRHAPPMIUHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]CCCCC(=O)[N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the wet type metallization process described in the paper improve upon traditional methods?
A2: The research paper [] highlights the use of a "nickel-electroplating-free treatment unit" in their proposed wet type metallization system. This suggests a move away from traditional electroplating methods, potentially offering advantages such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


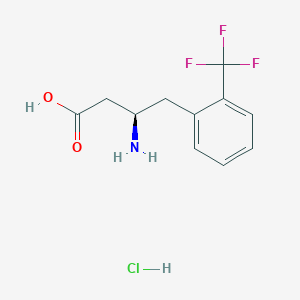

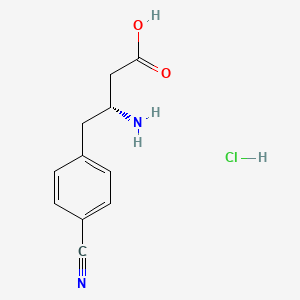
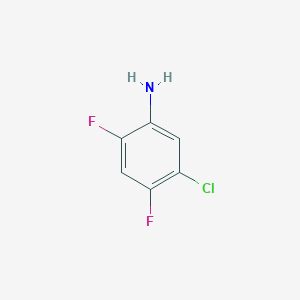
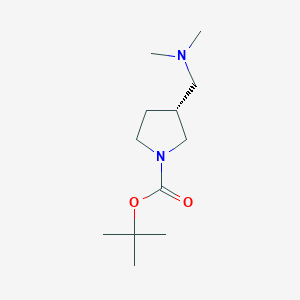
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)
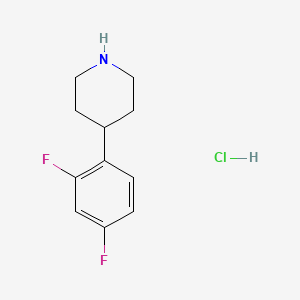
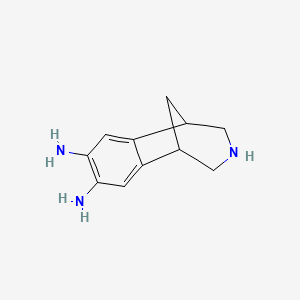
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

